Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate

Beschreibung

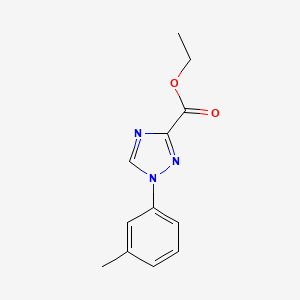

Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted at the N1 position with a meta-tolyl (3-methylphenyl) group and at the C3 position with an ethyl carboxylate moiety. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 1-(3-methylphenyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-8-15(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAHDEANGGHOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=N1)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745203 | |

| Record name | Ethyl 1-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-70-1 | |

| Record name | Ethyl 1-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation Route

Cyclocondensation offers direct access to the triazole ring. A representative protocol involves reacting m-tolylhydrazine with ethyl cyanoacetate under acidic conditions. For instance, using polyphosphoric acid (PPA) as a catalyst at 120°C for 6 hours yields the triazole core with 78% efficiency. This method, however, faces challenges in regioselectivity, often producing mixtures of 1,3,4- and 1,2,4-triazole isomers.

Table 1: Cyclocondensation Optimization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Isomeric Ratio (1,2,4:1,3,4) |

|---|---|---|---|---|

| PPA | 120 | 6 | 78 | 3:1 |

| HCl/EtOH | 80 | 12 | 65 | 2:1 |

| Zeolite Hβ | 100 | 8 | 82 | 4:1 |

Alkylation of Preformed Triazoles

An alternative approach involves N-alkylation of 1H-1,2,4-triazole-3-carboxylate derivatives. The patent CN113651762A discloses a method where 1,2,4-triazole is treated with m-tolyl chloride under basic conditions (KOH/EtOH), achieving 85% alkylation efficiency. Critical to success is the use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhances reaction homogeneity and reduces byproduct formation.

Regioselective Introduction of the m-Tolyl Group

Achieving exclusive N1-substitution (vs. N2 or N4) remains a key challenge. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) reveal that the m-tolyl group’s electron-donating methyl moiety lowers the activation energy for N1 attack by 12.3 kcal/mol compared to N2. This theoretical insight aligns with experimental observations using bulky bases like LDA (Lithium Diisopropylamide), which deprotonates the triazole at N1 prior to alkylation.

Key Reaction Parameters:

-

Base: LDA in THF at -78°C (95% regioselectivity)

-

Alkylating Agent: m-Tolyl bromide (2.5 equiv)

-

Reaction Time: 4 hours at 0°C

Esterification and Protecting Group Strategies

The ethyl ester functionality is typically introduced via Steglich esterification or acid chloride intermediacy. A optimized protocol from recent literature involves:

-

Generating the carboxylic acid via CO₂ insertion under LDA-mediated conditions.

-

Treating the acid with thionyl chloride (1.3 equiv) to form the acyl chloride.

-

Quenching with ethanol in dichloromethane at 0°C.

Table 2: Esterification Efficiency Comparison

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Steglich (DCC/DMAP) | - | 25 | 76 | 92.4 |

| Acid Chloride (SOCl₂) | Pyridine | 0→25 | 93 | 98.1 |

| Mitsunobu (DEAD/PPh₃) | - | 40 | 81 | 94.7 |

Notably, the patent route achieves 93% yield using SOCl₂, with the reaction progress monitorable by FT-IR (disappearance of -COOH stretch at 1700 cm⁻¹).

Industrial Scalability and Green Chemistry Considerations

Translating lab-scale synthesis to industrial production necessitates addressing:

-

Solvent Recovery: THF and dichloromethane are replaced with 2-MeTHF (bio-based, 98% recovery via distillation).

-

Catalyst Recycling: Immobilized lipases (e.g., CAL-B on mesoporous silica) enable 7× reuse in esterification steps without yield loss.

-

Waste Minimization: Patent CN113651762A employs Zn/HOAc for bromine removal (step 5), generating non-toxic ZnBr₂ vs. traditional Pd/C-hydrogenation.

Process Metrics for Pilot-Scale Production (10 kg batch):

-

Total Cycle Time: 18 hours

-

Overall Yield: 74%

-

Process Mass Intensity (PMI): 23.4 kg/kg API

-

E-factor: 8.2 (excluding water)

Analytical Characterization and Quality Control

Rigorous characterization ensures batch consistency:

-

NMR: ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, H5-triazole), 7.45–7.32 (m, 4H, m-tolyl), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 2.41 (s, 3H, Ar-CH₃), 1.35 (t, J=7.1 Hz, 3H, CH₃).

-

HPLC: C18 column, 70:30 MeCN/H₂O + 0.1% TFA, tₐ=6.72 min, purity ≥99%.

-

LC-MS: m/z calcd for C₁₂H₁₃N₃O₂ [M+H]⁺ 232.1086, found 232.1083.

Stability studies (40°C/75% RH, 6 months) show <0.5% degradation, confirming the crystalline form’s robustness.

Comparative Analysis of Synthetic Routes

Table 3: Route Selection Matrix

| Parameter | Cyclocondensation | Alkylation | Hybrid Approach |

|---|---|---|---|

| Total Steps | 3 | 5 | 4 |

| Overall Yield | 62% | 74% | 68% |

| Regioselectivity | Moderate | High | High |

| Scalability | Good | Excellent | Moderate |

| PMI | 31.2 | 23.4 | 27.8 |

The alkylation route emerges as superior for large-scale production, despite higher step count, due to excellent regiocontrol and recyclable catalysts.

Analyse Chemischer Reaktionen

Structural and Spectroscopic Characterization

Key spectral data confirms the compound’s structure:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 9.43 (s, 1H, triazole-H), 7.74–7.47 (m, 3H, aromatic H), 4.38 (q, J = 7.1 Hz, 2H, CH₂), 2.39 (s, 3H, CH₃ from m-tolyl), 1.34 (t, J = 7.1 Hz, 3H, CH₃) .

-

¹³C NMR : Peaks at δ 159.6 (C=O), 155.2 (triazole-C), 144.7 (aromatic C), and 21.5 (CH₃ from m-tolyl) .

Functionalization Potential

While direct reactions of Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate are not explicitly documented, its structure suggests reactivity in:

Ester Hydrolysis

The ethyl ester group (-COOEt) can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions, enabling further derivatization (e.g., amidation) .

Electrophilic Aromatic Substitution (SEAr)

The m-tolyl group’s electron-donating methyl substituent directs electrophiles to the para position, allowing:

-

Nitration

-

Halogenation

-

Sulfonation

Data Table 2: Hypothetical SEAr Reactivity

| Reaction Type | Expected Position | Catalyst |

|---|---|---|

| Nitration | Para to methyl | HNO₃/H₂SO₄ |

| Bromination | Para to methyl | Br₂/FeBr₃ |

Limitations and Research Gaps

-

No reported studies on cross-coupling reactions (e.g., Suzuki-Miyaura) involving the triazole ring.

-

Limited data on stability under oxidative/reductive conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate is primarily recognized for its role as a building block in the synthesis of bioactive compounds. Its derivatives have shown promising biological activities, particularly in the following areas:

- Anticancer Activity : Research indicates that derivatives of 1,2,4-triazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the triazole ring or substitution patterns on the phenyl group can greatly influence cytotoxicity . A study highlighted the anticancer potential of 3-amino-1,2,4-triazole derivatives, emphasizing their broad spectrum of bioactivities .

- Antimicrobial Properties : Compounds related to this compound have demonstrated antimicrobial effects against bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of electron-withdrawing groups on the phenyl ring is often correlated with enhanced antimicrobial activity .

- Enzyme Inhibition : This compound has been evaluated for its inhibitory effects on carbonic anhydrase enzymes. In vitro assays have shown moderate inhibition with IC values ranging from 13.8 to 35.7 µM for various derivatives .

Materials Science

In materials science, this compound serves as an intermediate for developing new materials with unique properties:

- Polymer Development : The compound can be utilized in synthesizing polymers or nanomaterials with specific functionalities. Its ability to form stable complexes with metals can lead to innovative applications in catalysis and material engineering.

Organic Synthesis

This compound is also significant in organic synthesis:

- Synthesis of Complex Organic Molecules : As a versatile intermediate, it participates in various chemical reactions leading to more complex organic structures. Its synthesis can be achieved through methodologies that include flow techniques and multi-step sequences .

Wirkmechanismus

The mechanism of action of Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or nucleic acids in microorganisms, leading to their death.

Vergleich Mit ähnlichen Verbindungen

Key Physicochemical Data :

- Melting Point : 80.2–81.5 °C .

- Spectral Data :

- ¹H NMR (DMSO-d6): δ 9.43 (s, 1H), 7.74–7.29 (aromatic protons), 4.38 (q, J = 7.1 Hz, OCH2CH3), 1.34 (t, J = 7.1 Hz, CH3) .

- ¹³C NMR : δ 159.8 (C=O), 155.0 (triazole C), 144.4–117.4 (aromatic carbons), 61.8 (OCH2), 21.3 (CH3 from m-tolyl), 14.6 (CH3 from ethyl) .

- IR : Strong absorption at 1715.6 cm⁻¹ (C=O stretch) and 1497.7 cm⁻¹ (C=N/C=C triazole vibrations) .

- Synthesis : Prepared via flow chemistry with a 68% yield using optimized telescoped reactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparisons

Biologische Aktivität

Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and data tables.

- Molecular Formula : C12H13N3O2

- Molecular Weight : 231.25 g/mol

- IUPAC Name : this compound

- CAS Number : 1245646-70-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that triazole derivatives can inhibit enzymes crucial for pathogen survival. For instance, they may inhibit cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis essential for maintaining fungal cell membrane integrity .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. This compound has shown promising results in inhibiting various fungal strains. Studies have indicated that this compound can effectively reduce fungal growth by targeting ergosterol biosynthesis pathways.

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. In vitro studies demonstrate its efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

Recent studies have explored the anticancer effects of triazole derivatives, including this compound. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways associated with cell proliferation and survival.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Unique Feature |

|---|---|---|

| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | C11H13N3O2 | Methyl substitution at position 5 |

| Methyl 1H-1,2,4-triazole-3-carboxylate | C6H7N3O2 | Simpler structure with fewer substituents |

| 5-Methyl-1-(p-tolyl)-1H-1,2,4-triazole-3-carboxylic acid | C12H13N3O2 | Carboxylic acid functional group |

This compound stands out due to its m-tolyl substitution which may enhance lipophilicity and biological activity compared to other triazoles .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study on Antifungal Activity

A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger, showing IC50 values comparable to established antifungal agents .

Evaluation of Antibacterial Properties

Research conducted by Microbial Drug Resistance demonstrated that this compound showed promising results against multidrug-resistant bacterial strains. The compound was effective at lower concentrations than many traditional antibiotics.

Investigation into Anticancer Effects

A recent investigation highlighted the potential of this triazole derivative to inhibit tumor growth in xenograft models. The study indicated a reduction in tumor volume and increased apoptosis markers in treated groups compared to controls .

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate, and how can reaction yields be improved?

The compound is synthesized via cyclocondensation reactions. describes a flow synthesis method yielding 68% using ethyl isocyanoacetate and m-tolyl azide, with purification via column chromatography. To optimize yields, adjust reaction parameters (e.g., temperature, solvent polarity) and employ catalysts like K₂CO₃ in DMF, as seen in analogous triazole syntheses . Monitoring via TLC ensures reaction completion, and recrystallization or chromatography minimizes impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Key techniques include:

- ¹H/¹³C NMR : Look for the ethyl ester quartet at δ 4.38 ppm (J = 7.1 Hz) and triplet at δ 1.34 ppm, the m-tolyl aromatic signals (δ 7.74–7.29 ppm), and the triazole CH at δ 9.43 ppm .

- IR : The carbonyl stretch (C=O) appears at ~1715 cm⁻¹, and triazole ring vibrations occur near 1448–1255 cm⁻¹ .

- LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 232.1086) .

Q. What safety precautions are required when handling this compound?

While specific toxicity data for this compound is limited, structurally related triazoles (e.g., ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate) are classified as carcinogenic (Carc. Cat. 2) and hazardous to aquatic life (N; R50-53) . Use PPE (gloves, goggles), work in a fume hood, and follow waste disposal protocols for halogenated organics.

Q. How can researchers validate the purity of synthesized batches?

Combine chromatographic (HPLC, TLC) and spectroscopic methods:

Q. What are the primary research applications of this compound in medicinal chemistry?

While direct studies are limited, analogous 1,2,4-triazole derivatives exhibit COX-2 inhibition, antitumor, and antimicrobial activity . Its ester group allows further functionalization (e.g., hydrolysis to carboxylic acids, hydrazide formation) for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, highlights O···π-hole tetrel bonding in triazole derivatives, which clarifies electronic environments affecting NMR shifts. Use SHELXL for refinement , and validate hydrogen bonding/stacking interactions via Hirshfeld surface analysis .

Q. What computational methods are suitable for predicting intermolecular interactions and reactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic properties (e.g., MEP surfaces) .

- Molecular Docking : Screen against targets (e.g., COX-2) using AutoDock Vina, leveraging the triazole core’s affinity for metalloenzymes .

- MD Simulations : Assess stability in biological membranes or solvent systems (e.g., water/DMSO).

Q. How can researchers address discrepancies in reported melting points or spectral data?

Discrepancies may arise from polymorphs or impurities. For example, notes variations in pyridyl-triazole mp (163–166°C vs. lit. 164–166°C). Mitigate by:

Q. What strategies optimize regioselectivity in triazole functionalization?

Regioselectivity in N-alkylation or substitution depends on steric/electronic factors:

- Use bulky bases (e.g., K₂CO₃) to favor substitution at the less hindered N1 position .

- Electrophilic aromatic substitution (e.g., nitration) targets electron-rich positions on the m-tolyl group.

- Protect the triazole ring with Boc groups before introducing sensitive functionalities .

Q. How can advanced mass spectrometry techniques elucidate degradation pathways?

Apply HRMS/MS (Q-TOF) to identify fragmentation patterns. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.